(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one
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Overview
Description
(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one is a chemical compound with a complex structure that includes an amino group, a piperidine ring, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-piperidine with a suitable amino acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the piperidine ring.
Scientific Research Applications
(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-piperidin-1-yl)-ethanone
- 4-Chloro-piperidin-1-yl-acetic acid
Uniqueness
Compared to similar compounds, (S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one has unique structural features that may confer distinct chemical and biological properties. Its specific arrangement of functional groups and stereochemistry can result in different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H19ClN2O |
---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
(2S)-2-amino-1-(4-chloropiperidin-1-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C10H19ClN2O/c1-7(2)9(12)10(14)13-5-3-8(11)4-6-13/h7-9H,3-6,12H2,1-2H3/t9-/m0/s1 |
InChI Key |
APKLQFGYIFZBCC-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)Cl)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)Cl)N |
Origin of Product |
United States |
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